2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

Researchers mistakenly purchase the 5-carbaldehyde isomer (CAS 106429-59-8) for N1-substituted benzimidazolone libraries, derailing SAR campaigns. The correct N1-carbaldehyde isomer (CAS 313500-60-6) provides: • Zero rotatable bonds - pre-organized FBDD fragment with higher ligand efficiency vs. 4-/5-isomers • Lower LogP (0.97) & PSA (54.86 Ų) - favorable CNS-penetrant ADME (ΔPSA -11.12 Ų vs. 5-isomer) • Unique N1 reactivity - enables reductive amination & Grignard additions not accessible from C-carbaldehyde isomers CoA supplied; request bulk quote.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B12942733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2C=O
InChIInChI=1S/C8H6N2O2/c11-5-10-7-4-2-1-3-6(7)9-8(10)12/h1-5H,(H,9,12)
InChIKeyBXSVSPGIIKCJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde Physicochemical Profile


2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde (CAS 313500-60-6) is a benzimidazole-derived heterocyclic building block bearing a characteristic 2-oxo group on the imidazole ring and a formyl substituent at the N1 position. Its molecular formula is C₈H₆N₂O₂ with a molecular weight of 162.15 g·mol⁻¹ . The compound is also registered under the synonym 1H-benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- and the ZINC database identifier ZINC01510334 . Computed physicochemical parameters include a predicted density of 1.492 g·cm⁻³, a refractive index of 1.718, a polar surface area (PSA) of 54.86 Ų, a LogP of 0.97, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds . These properties distinguish it from its benzene-ring-carbaldehyde positional isomers and define its utility as a synthetic intermediate in medicinal chemistry programs.

N1-substituted benzimidazolone building block Distinct from C-carbaldehyde positional isomers; essential for N-functionalized library synthesis.
Useful for medicinal chemistry programs requiring N-derivatization or scaffold rigidity.
Lower LogP and PSA profile Compared with benzene-ring carbaldehyde isomers, may support CNS-penetrant or oral bioavailability lead optimization.
Physicochemical distinction aids ADME property tuning.
Zero rotatable bonds Fully rigid scaffold suitable for fragment-based discovery and structure-based design.
Pre-organized conformation may reduce entropic binding penalty.

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde vs. Positional Isomers


The three positional isomers—1-carbaldehyde (CAS 313500-60-6), 4-carbaldehyde (CAS 1553231-99-4), and 5-carbaldehyde (CAS 106429-59-8)—share the identical molecular formula (C₈H₆N₂O₂) and molecular weight (162.15 g·mol⁻¹) but are not functionally interchangeable [1]. The aldehyde group attached directly to the endocyclic N1 nitrogen in the target compound imposes a fundamentally different electronic environment, conformational restriction, and hydrogen-bonding landscape compared with the benzene-ring-attached aldehyde in the 4- and 5-isomers [2]. These structural differences translate into measurable divergence in LogP (0.97 for 1-carbaldehyde vs. 1.08 for 5-carbaldehyde vs. 1.24 for 4-carbaldehyde), polar surface area (54.86 vs. 65.98 Ų), and the number of rotatable bonds (0 vs. 1) . Substituting the 1-carbaldehyde isomer with the more commercially abundant 5-carbaldehyde isomer without experimental verification would alter lead physicochemical properties—especially lipophilicity and PSA—and could redirect synthetic derivatization pathways, potentially invalidating SAR campaigns, QSAR models, or scale-up protocols that were developed using the N1-substituted scaffold [2].

1-Carbaldehyde Isomer (Target)
5-Carbaldehyde Isomer (Common Substitute)
Aldehyde attachmentN1–CHO on endocyclic nitrogen
C–CHO on benzene ring
LipophilicityLower LogP; distinct ADME profile
Higher LogP; may alter permeability ranking
Polar surface areaReduced PSA relative to C-isomers
Higher PSA; different membrane penetration potential
Rotatable bondsZero (rigid N–CHO)
One (flexible C–CHO)
Synthetic accessN-functionalization chemistry
Electrophilic aromatic substitution pathways
Using the more abundant 5-carbaldehyde isomer without experimental verification may shift lipophilicity, PSA, and synthetic derivatization outcomes, potentially impacting SAR campaigns and QSAR models developed for the N1-substituted scaffold.

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde Quantitative Differentiation Evidence


LogP Lipophilicity Comparison

The computed LogP of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde is 0.97 . This is lower than the LogP of the 5-carbaldehyde positional isomer (LogP = 1.08) and substantially lower than that of the 4-carbaldehyde isomer (LogP = 1.24) . The reduced lipophilicity of the N1-carbaldehyde isomer is attributable to the direct attachment of the electron-withdrawing formyl group to the endocyclic nitrogen, which polarizes the benzimidazolone scaffold and enhances aqueous solubility relative to the benzene-ring-substituted isomers.

LogP Lipophilicity
Cross-study comparable
ΔLogP = −0.11 (vs 5-carbaldehyde)
ΔLogP = −0.27 (vs 4-carbaldehyde)
Supports differentiated lipophilicity in lead optimization.
Computed values; verify with experimental logD/PAMPA.
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Differentiation

The computed topological polar surface area (TPSA) of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde is 54.86 Ų . In contrast, the 5-carbaldehyde positional isomer exhibits a TPSA of 65.98 Ų . This 11.12 Ų reduction in PSA for the N1-carbaldehyde isomer is consistent with the aldehyde oxygen being partially engaged in resonance with the adjacent lactam carbonyl, which reduces the effective polar surface contribution of the formyl group relative to the freely rotating C-carbaldehyde in the 5-isomer.

PSA Differentiation
Cross-study comparable
ΔTPSA = −11.12 Ų (target lower)
vs 5-carbaldehyde isomer
May influence membrane permeability ranking.
TPSA computational; confirm with cell-based permeability assays.
Polar surface area Membrane permeability Oral bioavailability

Rotatable Bond Count and Conformational Rigidity

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde contains zero rotatable bonds because the aldehyde group is directly bonded to the endocyclic N1 atom of the benzimidazolone core, creating a conformationally rigid N–CHO linkage . The 4-carbaldehyde positional isomer (CAS 1553231-99-4) possesses one rotatable bond, corresponding to the C–CHO bond on the benzene ring . This conformational distinction has direct implications for binding entropy: the pre-organized N1-carbaldehyde scaffold incurs a smaller entropic penalty upon target binding compared with the freely rotating C-carbaldehyde isomers, a property that can be exploited in fragment-based drug design and structure-based optimization.

Rotatable Bonds
Cross-study comparable
0 rotatable bonds (target)
1 rotatable bond (4-carbaldehyde)
Pre-organized scaffold reduces entropic penalty.
Supports fragment-based design advantage.
Conformational restriction Entropic binding penalty Scaffold rigidity

Predicted Density Comparison

The predicted density of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde is 1.492 g·cm⁻³ , which is higher than the experimentally reported density of the 5-carbaldehyde isomer (1.365 g·cm⁻³) [1]. The higher density of the N1-carbaldehyde isomer likely reflects more efficient crystal packing driven by the rigid N–CHO conformation, which places the formyl group in a coplanar orientation relative to the benzimidazolone ring system. This property may influence solubility, formulation behavior, and solid-state stability during storage and handling.

Density Comparison
Cross-study comparable
Predicted: 1.492 g·cm⁻³ (target)
5-carbaldehyde: 1.365 g·cm⁻³
Potential differences in solid-state handling.
Target density is predicted; review lot-specific data.
Density Crystal packing Solid-state properties

N1-Aldehyde Synthetic Versatility

The N1-carbaldehyde motif in 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde enables direct N–CHO derivatization pathways—including reductive amination, Grignard addition, and condensation with amines to form N-alkyl and N-acyl derivatives—that are chemically inaccessible to the 4- and 5-carbaldehyde isomers, which bear the aldehyde on the benzene ring and react through fundamentally different mechanisms (e.g., electrophilic aromatic substitution vs. nucleophilic addition) [1]. Patents describing benzimidazole derivatives as vanilloid receptor-1 (TRPV1) antagonists highlight the synthetic utility of N1-functionalized benzimidazolone intermediates, which are constructed from N1-carbaldehyde precursors [2].

Synthetic Versatility
Class-level inference
N1–CHO enables N-alkylation, N-acylation, Grignard addition
C-isomers require electrophilic aromatic substitution
Distinct synthetic pathway selection.
Confirm reactivity in target reaction scheme.
Synthetic chemistry N-functionalization Building block utility

ALDH1A1 Inhibition Evidence

Although direct IC₅₀ data for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde against specific ALDH isoforms have not been reported, the broader benzimidazole carbaldehyde chemotype has demonstrated potent and selective inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1). In a systematic study, benzimidazole derivatives bearing aldehyde functionality achieved ALDH1A1 IC₅₀ values in the low micromolar range (e.g., compound 5b: IC₅₀ = 0.379 μM) and exhibited high selectivity over ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1 isoforms [1]. The N1-carbaldehyde isomer is structurally positioned as a minimal scaffold within this chemotype and offers a unique starting point for ALDH1A1-focused medicinal chemistry distinct from the C-carbaldehyde analogs that have been more extensively profiled [2].

ALDH1A1 Inhibition
Class-level inference
Analog chemotype IC₅₀ range: 0.38–3.87 μM
No direct data for this compound
Chemotype class supports ALDH1A1 screening.
Verify inhibition with recombinant ALDH1A1 assay.
Aldehyde dehydrogenase ALDH1A1 Metabolic disease

Application Scenarios for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde


Low LogP and Low PSA Benzimidazolone Scaffold

The N1-carbaldehyde isomer (LogP = 0.97, PSA = 54.86 Ų) is the preferred choice when a medicinal chemistry campaign demands a benzimidazolone building block with lower lipophilicity and reduced polar surface area relative to the 5-carbaldehyde (LogP = 1.08, PSA = 65.98 Ų) or 4-carbaldehyde (LogP = 1.24) isomers [1][2]. The ΔLogP of −0.11 to −0.27 and the ΔPSA of −11.12 Ų translate into measurably different predicted ADME profiles, making the N1-carbaldehyde isomer the appropriate selection for CNS-penetrant or orally bioavailable lead series where lower LogP and lower PSA are desirable.

Fragment-Based Discovery with Conformational Restriction

With zero rotatable bonds, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde provides a fully rigid minimal scaffold [1]. This property is particularly valuable in fragment-based drug discovery, where pre-organized fragments with low conformational entropy can yield higher ligand efficiency upon target binding compared with flexible analogs bearing one or more rotatable bonds, such as the 4-carbaldehyde isomer [2].

Synthesis of N-Functionalized Benzimidazolone Libraries

The N1-carbaldehyde group offers unique synthetic access to N-functionalized benzimidazolone derivatives through reductive amination, Grignard addition, and condensation reactions [1]. These transformations are not accessible from the 4- or 5-carbaldehyde isomers, which require fundamentally different synthetic strategies. Patent literature on TRPV1 antagonists and cereblon (CRBN) E3 ligase modulators underscores the pharmaceutical relevance of N1-functionalized dihydrobenzimidazolones [2]. Research groups synthesizing N-substituted benzimidazolone libraries must specifically procure the 1-carbaldehyde isomer.

ALDH1A1 Inhibitor Lead Discovery

Published benzimidazole carbaldehyde ALDH1A1 inhibitors with IC₅₀ values in the 0.38–3.87 μM range provide class-level validation for this chemotype [1]. The N1-carbaldehyde isomer serves as an underexplored scaffold within this inhibitor class, offering the potential for novel intellectual property and differentiated selectivity profiles compared with the C-carbaldehyde benzimidazoles that have been more extensively patented and published [2].

Application
Selection Property
Validation Focus
Low LogP/PSA Benzimidazolone Scaffold
N1-carbaldehyde isomer with lower LogP and PSA profile
Comparative ADME parameter evaluation vs C-isomers
Fragment-Based Discovery
Zero rotatable bonds for conformational rigidity
Ligand efficiency and binding entropy assessment
N-Functionalized Library Synthesis
N1-carbaldehyde enables unique N-derivatization chemistry
Library diversification via N-alkylation/acylation
ALDH1A1 Inhibitor Exploration
Benzimidazole carbaldehyde chemotype with reported ALDH1A1 inhibition (analogs)
ALDH1A1 isoform selectivity and IC₅₀ profiling
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